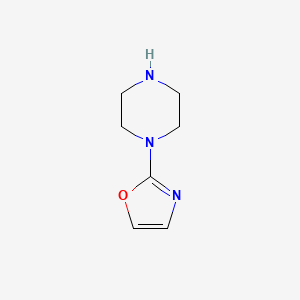
2-(Piperazin-1-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)oxazole is a heterocyclic compound that features both piperazine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-(Piperazin-1-yl)oxazole typically involves the reaction of piperazine with oxazole derivatives. One common method includes the use of 2-chlorooxazole and piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(Piperazin-1-yl)oxazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include substituted oxazoles and piperazines .
Scientific Research Applications
2-(Piperazin-1-yl)oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
2-(Piperazin-1-yl)oxazole can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)benzoxazole: This compound also contains a piperazine ring but features a benzoxazole ring instead of an oxazole ring.
2-(Piperazin-1-yl)benzothiazole: This compound contains a benzothiazole ring and shows comparable anticancer activity.
The uniqueness of this compound lies in its specific combination of piperazine and oxazole rings, which confer distinct chemical and biological properties .
Biological Activity
2-(Piperazin-1-yl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound, with the molecular formula C11H13N3O, features a piperazine ring attached to an oxazole moiety. The unique structural characteristics of this compound contribute to its biological activities, making it a target for various therapeutic applications.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound derivatives. For instance, a study synthesized functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and assessed their anticancer effects on various cell lines. The results indicated that while some compounds exhibited moderate effects against renal cancer cell lines, no potent inhibitors were identified for malignant cell growth overall. The compounds were categorized into two groups based on their activity profiles:
| Group | Description | Activity |
|---|---|---|
| Group A | Sulfonamides | Pronounced anticancer activity against breast cancer and melanoma cell lines |
| Group B | 2-Aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles | Moderate effect primarily on renal cancer cell lines |
These findings suggest that while derivatives of this compound show promise, further structural modifications are necessary to enhance their efficacy against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole, demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The study revealed that this compound was effective at concentrations with minimum inhibitory concentrations (MICs) of 1.25 μg/mL for S. epidermidis and 5.0 μg/mL for S. aureus .
The mechanism of action involved:
- Cellular Uptake : More than 50% uptake into microbial cells within 30 minutes.
- Cell Disruption : Transmission electron microscopy (TEM) showed hollowed-out bacterial cytoplasms without membrane disintegration.
- DNA Gyrase Inhibition : A dose-dependent reduction in fluorescence intensity indicated that the compound inhibits DNA gyrase, a critical enzyme for bacterial DNA replication.
This suggests that derivatives of piperazine-based compounds could serve as effective antimicrobial agents .
Case Studies and Research Findings
Several research studies have focused on synthesizing novel derivatives of oxazoles and evaluating their biological activities:
- Synthesis and Evaluation : A series of benzoxazole-piperazine derivatives were synthesized through cycloaddition reactions and screened for both anticancer and antibacterial activities. Some derivatives exhibited good activity levels, highlighting the potential for further development in therapeutic applications .
- Molecular Docking Studies : Molecular docking studies have predicted that certain oxazole derivatives could act as inhibitors for key kinases involved in cancer progression, such as EGFR and VEGFR-2. These studies suggest that modifications to the piperazine moiety can enhance binding affinity and biological activity .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C7H11N3O/c1-4-10(5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2 |
InChI Key |
BKXLCMMXOWRLLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















